Technical Documentation Center

5-amino-N-phenyl-1H-pyrazole-4-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-amino-N-phenyl-1H-pyrazole-4-carboxamide
  • CAS: 96206-64-3

Core Science & Biosynthesis

Foundational

5-amino-N-phenyl-1H-pyrazole-4-carboxamide chemical structure analysis

An In-Depth Technical Guide to the Chemical Structure and Application of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide Foreword: The Pyrazole Core in Modern Drug Discovery The pyrazole, a five-membered aromatic heterocycle...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Application of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide

Foreword: The Pyrazole Core in Modern Drug Discovery

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural and electronic properties allow it to serve as a versatile foundation for designing molecules that can interact with a wide array of biological targets. Numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the kinase inhibitor ibrutinib, feature this core motif, highlighting its therapeutic significance.[3][4] This guide focuses on a key derivative, 5-amino-N-phenyl-1H-pyrazole-4-carboxamide (CAS Registry Number: 50427-77-5[5]), a molecule that serves as both a critical synthetic intermediate and the foundational structure for a new generation of targeted therapeutics, particularly protein kinase inhibitors.[2][6]

Molecular Architecture and Physicochemical Profile

The structure of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide, with the chemical formula C₁₀H₁₀N₄O, is a carefully orchestrated assembly of functional groups, each contributing to its chemical reactivity and biological potential.[5]

Core Structural Components
  • 1H-Pyrazole Ring : This aromatic ring is the molecule's cornerstone. Its planar nature and the presence of two nitrogen atoms make it an excellent scaffold that can participate in hydrogen bonding and π-stacking interactions within a biological target's binding site. The electron delocalization within the ring contributes to its overall stability.[7]

  • 5-Amino Group (-NH₂) : Positioned at C5, this primary amine is a potent hydrogen bond donor and a key nucleophilic center. In the context of kinase inhibition, this group frequently forms critical hydrogen bonds with the "hinge region" of the enzyme's active site. It is also the primary site for synthetic elaboration to build fused heterocyclic systems.[8][9]

  • N-Phenyl-4-Carboxamide Linker (-CONH-Ph) : This side chain provides both structural rigidity and additional points of interaction. The amide bond itself contains a hydrogen bond donor (N-H) and an acceptor (C=O). The terminal phenyl group extends into solvent-exposed regions or specific sub-pockets of a binding site, offering a readily modifiable position to fine-tune the molecule's steric, electronic, and pharmacokinetic properties through substitution.

Molecular Geometry and Solid-State Characteristics
  • Planarity : The pyrazole ring, along with the directly attached amino and carboxamide groups, forms a largely coplanar system. This planarity is stabilized by an intramolecular hydrogen bond between the amino group and the carbonyl oxygen.[7][10]

  • Dihedral Angle : A notable feature is the significant twist of the N1-phenyl group relative to the pyrazole plane. In the carboxylic acid analog, this dihedral angle is approximately 48.13°.[7][10] This non-coplanar orientation is critical for fitting into the three-dimensional space of a protein's active site.

  • Intermolecular Interactions : In the solid state, these molecules are organized by a network of strong intermolecular hydrogen bonds. The carboxylic acid analog, for instance, forms classic head-to-tail dimers via its carboxyl groups, while the amino groups and pyrazole nitrogens participate in linking these dimers into two-dimensional sheets.[7] A similar, robust hydrogen-bonding network is expected for the carboxamide derivative.

Physicochemical Data Summary
PropertyValueReference
Molecular Formula C₁₀H₁₀N₄O[5]
Molecular Weight 202.21 g/mol [5]
CAS Number 50427-77-5[5]
IUPAC Name 5-amino-1-phenyl-1H-pyrazole-4-carboxamide[5]
Physical Form Solid
InChI Key UBKSUPKIDNXMMC-UHFFFAOYSA-N[5]

Spectroscopic Signature for Structural Verification

Accurate characterization is paramount for confirming the identity and purity of a synthesized compound. The following data, based on the nitrile intermediate and related structures, provides a validated spectroscopic fingerprint for the 5-amino-1-phenyl-pyrazole core.

  • ¹H NMR (Proton NMR) : In a solvent like DMSO-d₆, the spectrum is expected to show distinct signals: a multiplet for the N-phenyl protons between δ 7.35–7.55 ppm, a broad singlet for the two amine (-NH₂) protons around δ 6.66 ppm, a singlet for the pyrazole C3-H, and a singlet for the amide N-H proton.[11]

  • ¹³C NMR (Carbon NMR) : The spectrum reveals the carbon skeleton, with characteristic peaks for the pyrazole ring carbons (C3, C4, and C5), the amide carbonyl carbon (C=O) typically downfield (>160 ppm), and the aromatic carbons of the phenyl ring.[11]

  • IR (Infrared) Spectroscopy : Key vibrational bands confirm the presence of specific functional groups. Look for strong N-H stretching absorptions for the amine and amide groups in the 3200-3450 cm⁻¹ region and a prominent C=O (amide I) stretching band around 1640 cm⁻¹.[11] The spectrum for the nitrile intermediate is distinguished by a sharp, strong C≡N stretch near 2215 cm⁻¹.[11]

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of 202.21 m/z.[5]

Synthesis and Chemical Utility

5-amino-N-phenyl-1H-pyrazole-4-carboxamide is a synthetically accessible molecule, most commonly prepared via a reliable two-step sequence. Its true value lies in its utility as a versatile building block for more complex heterocyclic systems.[9][12]

Validated Synthetic Protocols

The most prevalent method involves the synthesis and subsequent hydrolysis of a nitrile intermediate.[2][6]

Protocol 1: Two-Step Synthesis of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide [2]

Step 1: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile

  • Reaction Setup : To a solution of phenylhydrazine in a suitable solvent (e.g., ethanol), add an equimolar amount of (ethoxymethylene)malononitrile.

  • Reaction Conditions : Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction typically proceeds to completion within a few hours.

  • Isolation : Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

  • Purification : Wash the crude solid with cold ethanol and dry under a vacuum to yield the pure nitrile intermediate.

Step 2: Hydrolysis to 5-amino-N-phenyl-1H-pyrazole-4-carboxamide

  • Reaction Setup : In a flask equipped with a stirrer, carefully add concentrated sulfuric acid and cool in an ice bath.

  • Addition of Nitrile : While maintaining the temperature between 25-40°C, add the pulverized 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile from Step 1 in small portions.

  • Reaction Time : Stir the resulting solution for 1.5 to 2 hours after the nitrile has completely dissolved.

  • Neutralization and Precipitation : Carefully pour the reaction mixture over crushed ice. Adjust the pH to 9-10 with concentrated ammonium hydroxide to precipitate the product.

  • Isolation and Purification : Collect the solid product by filtration, wash thoroughly with water, and dry. The crude carboxamide can be recrystallized from a suitable solvent system (e.g., acetone-hexane) to yield the final, pure product.

G cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Hydrolysis A Phenylhydrazine C Condensation (Reflux in Ethanol) A->C B (Ethoxymethylene)malononitrile B->C D 5-amino-1-phenyl-1H- pyrazole-4-carbonitrile C->D E Hydrolysis (Conc. H₂SO₄, then NH₄OH) D->E F 5-amino-N-phenyl-1H- pyrazole-4-carboxamide E->F

Caption: Workflow for the validated two-step synthesis.

Role as a Synthetic Precursor

The title compound is a valuable starting material for synthesizing fused pyrazole systems, such as pyrazolo[3,4-d]pyrimidines, which are themselves a class of highly bioactive molecules.[9] The 5-amino group and the adjacent carboxamide provide the necessary functionality for cyclization reactions with various electrophiles.

G A 5-amino-N-phenyl-1H- pyrazole-4-carboxamide C Heterocyclization (e.g., Microwave Irradiation) A->C B Orthoesters or Aroyl Halides B->C D Fused Pyrazolo[3,4-d]pyrimidin-4-ones (Biologically Active Scaffolds) C->D

Caption: Utility as a building block for fused heterocycles.

Significance in Drug Development: A Kinase Inhibitor Scaffold

The 5-amino-N-phenyl-1H-pyrazole-4-carboxamide framework is a cornerstone for the development of potent and selective protein kinase inhibitors.[2][13] Kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[13]

Targeting the Fibroblast Growth Factor Receptor (FGFR) Pathway

Aberrant signaling through the FGFR pathway is a known driver of cell proliferation, survival, and angiogenesis in numerous cancers.[14][15] Consequently, developing inhibitors of FGFRs is a major focus of oncology research. Derivatives of 5-amino-1H-pyrazole-4-carboxamide have proven to be highly effective pan-FGFR inhibitors, meaning they can block the activity of multiple FGFR family members.[15][16]

A key advantage of this scaffold is its adaptability for designing covalent inhibitors. These inhibitors form an irreversible bond with a cysteine residue in or near the enzyme's active site, leading to sustained target inhibition. This is particularly important for overcoming drug resistance that arises from "gatekeeper" mutations in the kinase domain.[15][16]

G Ligand Growth Factor (e.g., FGF) FGFR FGFR (Receptor Tyrosine Kinase) Ligand->FGFR Binds & Activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR->Downstream Phosphorylates & Activates Inhibitor Pyrazole-Carboxamide Derivative Inhibitor->FGFR Block INHIBITION Response Cell Proliferation, Survival, Angiogenesis Downstream->Response

Caption: Inhibition of the FGFR signaling cascade.

Quantitative Efficacy of a Lead Derivative

Research has identified representative compounds that demonstrate potent nanomolar activity. The derivative 10h , for example, shows excellent inhibitory activity against both wild-type and mutated FGFRs and effectively suppresses the growth of cancer cell lines dependent on this pathway.[15][16]

Target / Cell LineIC₅₀ (nM)Assay TypeCancer TypeReference
FGFR1 46Biochemical-[15][16]
FGFR2 41Biochemical-[15][16]
FGFR3 99Biochemical-[15][16]
FGFR2 V564F Mutant 62Biochemical-[15][16]
NCI-H520 Cells 19Cell-BasedLung Cancer[15][16]
SNU-16 Cells 59Cell-BasedGastric Cancer[15][16]
KATO III Cells 73Cell-BasedGastric Cancer[15][16]
Protocol for In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific protein kinase.[2]

Protocol 2: General In Vitro Kinase Inhibition Assay

  • Reagent Preparation : Prepare assay buffer, recombinant kinase enzyme (e.g., FGFR1), a suitable peptide substrate, and ATP solution according to the manufacturer's instructions (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation : Prepare a serial dilution of the test compound (e.g., 5-amino-N-phenyl-1H-pyrazole-4-carboxamide derivative) in DMSO, starting from a high concentration.

  • Kinase Reaction : In a 384-well plate, add the kinase enzyme, the test compound at various concentrations, and the substrate.

  • Initiation : Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection : Stop the reaction and measure the remaining ATP (an indicator of kinase activity) by adding a detection reagent that produces a luminescent signal.

  • Data Analysis : Read the luminescence on a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Calculate the IC₅₀ value using a four-parameter logistic regression model.

Conclusion

5-amino-N-phenyl-1H-pyrazole-4-carboxamide is far more than a simple organic molecule; it is a testament to the power of scaffold-based drug design. Its structure is a masterful combination of an aromatic core capable of key biological interactions and functional groups that allow for both fine-tuning of properties and further synthetic elaboration. With a well-understood spectroscopic profile and validated, efficient synthetic routes, it provides researchers with a reliable platform for exploration. Its demonstrated success as a foundational structure for potent FGFR kinase inhibitors underscores its immense value and solidifies its position as a truly privileged scaffold in the ongoing quest for novel and effective therapeutics.

References

  • Faria, J. V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Medicinal Chemistry. Available at: [Link]

  • Taylor & Francis Online. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • Kamal, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. Available at: [Link]

  • Zia-ur-Rehman, M., et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Available at: [Link]

  • Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Deng, W., et al. (2024). Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. SSRN. Available at: [Link]

  • MDPI. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: [Link]

  • ResearchGate. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]

  • Google Patents. (2001). EP1067121A2 - 5-Aminopyrazole-4-carboxylate derivative and process for preparing the same.
  • Gul, S., et al. (2012). Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • NIST. (2025). 5-Amino-1-phenylpyrazole-4-carboxamide. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Utility of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide in Heterocyclic Synthesis. Available at: [Link]

  • J-GLOBAL. (2015). UTILITY OF 5-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE IN HETEROCYCLIC SYNTHESIS. Available at: [Link]

  • Royal Society of Chemistry. (2016). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

  • Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Available at: [Link]

  • PubChemLite. (2026). 5-amino-1-phenyl-1h-pyrazole-4-carboxylic acid. Available at: [Link]

  • Al-Adiwish, W. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]

Sources

Exploratory

Biological Activity & Therapeutic Potential of 5-Amino-N-phenyl-1H-pyrazole-4-carboxamide Derivatives

The following technical guide provides an in-depth analysis of the biological activity, therapeutic potential, and synthetic pathways of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide derivatives . Technical Whitepaper | Med...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the biological activity, therapeutic potential, and synthetic pathways of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide derivatives .

Technical Whitepaper | Medicinal Chemistry & Pharmacology

Executive Summary

The 5-amino-pyrazole-4-carboxamide core is recognized in medicinal chemistry as a "privileged scaffold"—a molecular framework capable of binding to diverse biological targets with high affinity.[1] Derivatives of this scaffold, particularly those substituted with a phenyl group (either at the N1-position of the pyrazole ring or the N-position of the carboxamide), exhibit potent biological activities ranging from oncology to agrochemistry .

This guide distinguishes between the two primary structural classes driven by the "N-phenyl" nomenclature:

  • N1-Phenyl Derivatives (5-amino-1-phenyl-): Potent kinase inhibitors, specifically targeting FGFR (Fibroblast Growth Factor Receptor) in cancer therapy.

  • Amide-N-Phenyl Derivatives (5-amino-N-phenyl-): Primarily active as Succinate Dehydrogenase Inhibitors (SDHI) in antifungal applications and precursors for herbicidal fused-ring systems.

Chemical Structure & Nomenclature Distinction

Precise structural identification is critical for determining biological activity. The term "N-phenyl" can refer to two distinct isomers in the literature.

Structural Comparison
  • Isomer A (Kinase Inhibitor): 5-amino-1-phenyl-1H-pyrazole-4-carboxamide[1]

    • Substitution: Phenyl ring attached to the N1 nitrogen of the pyrazole core.

    • Primary Activity: Anticancer (FGFR inhibition), Anti-inflammatory (IRAK4).

  • Isomer B (Agrochemical/Precursor): 5-amino-N-phenyl-1H-pyrazole-4-carboxamide[2][3][4][5][6]

    • Substitution: Phenyl ring attached to the amide nitrogen (CONHPh).

    • Primary Activity: Antifungal (SDHI), Herbicide precursor (PPO inhibition).

Visualization of Isomers

The following diagram illustrates the structural difference and associated biological pathways.

G Core 5-Amino-pyrazole-4-carboxamide Core IsomerA Isomer A: 1-Phenyl Derivative (N1-Substitution) Core->IsomerA Phenyl on Ring N1 IsomerB Isomer B: N-Phenyl Amide (Carboxamide Substitution) Core->IsomerB Phenyl on Amide N ActA Oncology: FGFR Inhibition (Covalent Binding) IsomerA->ActA ActB Agrochemistry: SDH Inhibition (Mitochondrial Complex II) IsomerB->ActB TargetA Target: FGFR1, FGFR2, FGFR3 (Lung & Gastric Cancer) ActA->TargetA TargetB Target: Fungal SDH / PPO (Crop Protection) ActB->TargetB

Caption: Structural divergence of the pyrazole-4-carboxamide scaffold leading to distinct pharmacological profiles.

Oncology: FGFR Inhibition (1-Phenyl Derivatives)

The most significant pharmaceutical application of this class lies in the 1-phenyl derivatives. These compounds function as ATP-competitive or covalent inhibitors of receptor tyrosine kinases.

Mechanism of Action

The 5-amino-1-phenyl-1H-pyrazole-4-carboxamide moiety acts as a pharmacophore that mimics the adenine ring of ATP.

  • Target: Fibroblast Growth Factor Receptors (FGFR1–4).

  • Binding Mode: The exocyclic amine (5-NH2) and the carboxamide oxygen form a "hinge-binding" motif, interacting with the kinase hinge region via hydrogen bonds.

  • Covalent Inhibition: Advanced derivatives (e.g., Compound 10h ) incorporate an acrylamide "warhead" that forms a covalent bond with a cysteine residue in the ATP-binding pocket, overcoming drug resistance caused by gatekeeper mutations (e.g., V564F).

Key Signaling Pathway

Inhibition of FGFR blocks downstream signaling cascades essential for tumor cell proliferation.

FGFR_Pathway cluster_membrane Cell Membrane FGF FGF Ligand FGFR FGFR Receptor (Tyrosine Kinase) FGF->FGFR Activation RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Drug 5-Amino-1-phenyl-pyrazole Derivative (e.g., 10h) Drug->FGFR Inhibition (IC50 ~46 nM) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Prolif Cell Proliferation ERK->Prolif AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: FGFR signaling cascade and the inhibition point of 5-amino-1-phenyl-pyrazole derivatives.

Quantitative Efficacy Data (Compound 10h)

The following data highlights the potency of the lead compound 10h (1-phenyl derivative) against wild-type and mutant FGFRs [1, 5].

Target / Cell LineTypeIC50 (nM)Clinical Relevance
FGFR1 Enzyme46 Lung Cancer (Squamous)
FGFR2 Enzyme41 Gastric Cancer
FGFR3 Enzyme99 Bladder Cancer
FGFR2 V564F Mutant Enzyme62 Drug-Resistant Tumors
NCI-H520 Cell Line (Lung)19 High Efficacy
SNU-16 Cell Line (Gastric)59 High Efficacy

Agrochemical & Antimicrobial Activity (Amide-N-Phenyl Derivatives)

The 5-amino-N-phenyl-1H-pyrazole-4-carboxamide derivatives (Isomer B) are less common in oncology but highly relevant in crop protection and antifungal research.

Antifungal Mechanism (SDHI)

These compounds function as Succinate Dehydrogenase Inhibitors (SDHIs) .

  • Target: Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain.

  • Binding Site: The ubiquinone-binding site (Q-site).

  • Activity: They disrupt fungal respiration, leading to ATP depletion and cell death.

  • Spectrum: Effective against Rhizoctonia solani (Rice sheath blight) and Sclerotinia sclerotiorum [4, 6].

Herbicide Precursors

The 5-amino-N-phenyl-pyrazole-4-carboxamides are frequently used as intermediates to synthesize pyrazolo[3,4-d][1,2,3]triazin-4-ones .

  • Transformation: Diazotization of the 5-amino group leads to cyclization with the amide nitrogen.

  • Target: Protoporphyrinogen Oxidase (PPO). Inhibition leads to accumulation of protoporphyrin IX, causing lipid peroxidation and plant death [6].

Experimental Protocols

Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide

This protocol describes the synthesis of the core scaffold used for kinase inhibitor development [2, 3].[1]

Reagents:

  • Phenylhydrazine[7][8]

  • Ethoxymethylene malononitrile[1]

  • Ethanol (Solvent)[1]

  • Concentrated Sulfuric Acid (for hydrolysis)[1]

Step-by-Step Methodology:

  • Condensation: Dissolve ethoxymethylene malononitrile (1.0 eq) in ethanol. Add phenylhydrazine (1.0 eq) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux for 2–4 hours. The intermediate, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile , will precipitate upon cooling.

  • Filtration: Collect the solid by vacuum filtration and wash with cold ethanol.

  • Hydrolysis: Dissolve the nitrile intermediate in concentrated sulfuric acid (H2SO4) at 0–5°C. Stir at room temperature for 12 hours.

  • Quenching: Pour the reaction mixture onto crushed ice. Neutralize with ammonium hydroxide (NH4OH) to pH 8–9.

  • Purification: Filter the resulting precipitate (the carboxamide). Recrystallize from ethanol/water to obtain the pure product.

In Vitro Kinase Assay (FGFR Inhibition)

To validate biological activity against FGFR kinases.

  • Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Incubation: Mix recombinant FGFR enzyme (0.5 nM) with the test compound (serial dilutions in DMSO) in a 384-well plate. Incubate for 30 minutes at RT.

  • Reaction Start: Add ATP (at Km concentration) and peptide substrate (e.g., Poly Glu:Tyr).

  • Detection: After 60 minutes, add detection reagent (e.g., ADP-Glo™). Read luminescence.

  • Analysis: Plot Luminescence vs. Log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

References

  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 2024. Link

  • Application Notes and Protocols: 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide. BenchChem, 2025.[1] Link

  • Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Current Organic Synthesis, 2024. Link

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents. Journal of Agricultural and Food Chemistry, 2025. Link

  • In Vivo Efficacy of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Derivatives as Potent Anticancer Agents. BenchChem Guide, 2025. Link

  • Design, Synthesis, and QSAR Study of Herbicidal Analogues of Pyrazolo[5,1-d][1,2,3,5]tetrazin-4(3H)ones. Journal of Agricultural and Food Chemistry, 2009. Link

Sources

Foundational

Therapeutic Potential of 5-Amino-N-Phenyl-1H-Pyrazole-4-Carboxamide Scaffolds

The following technical guide details the therapeutic potential, mechanism of action, and synthesis of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide and its derivatives. From Privileged Kinase Inhibition to Multitarget Phar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, mechanism of action, and synthesis of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide and its derivatives.

From Privileged Kinase Inhibition to Multitarget Pharmacology

Executive Summary

5-amino-N-phenyl-1H-pyrazole-4-carboxamide represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While the specific nomenclature can refer to either amide-substituted (N-phenyl) or ring-substituted (1-phenyl) isomers, the core pharmacophore is most prominently recognized for its potent ATP-competitive kinase inhibition .

This scaffold has demonstrated significant therapeutic utility in oncology, particularly as a pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor and an IRAK4 inhibitor for inflammatory diseases. Its structural versatility allows it to mimic the adenine ring of ATP, facilitating hydrogen bonding within the hinge region of kinase domains. Recent preclinical data highlights its efficacy against drug-resistant gatekeeper mutations in FGFRs, positioning it as a critical lead in next-generation cancer therapeutics.

Chemical Identity & Physicochemical Properties

The molecule is characterized by a pyrazole ring substituted at the 4-position with a carboxamide group and at the 5-position with an amino group.[1] The "N-phenyl" designation typically implies substitution on the amide nitrogen, though literature often discusses the 1-phenyl (ring nitrogen) derivatives in the same context of biological activity.

PropertySpecification
IUPAC Name 5-amino-N-phenyl-1H-pyrazole-4-carboxamide
Molecular Formula C₁₀H₁₀N₄O
Molecular Weight 202.21 g/mol
Core Scaffold 5-aminopyrazole-4-carboxamide
Key Pharmacophore Donor-Acceptor-Donor (D-A-D) motif for H-bonding
Solubility Low in water; soluble in DMSO, DMF
Lipinski Compliance Yes (MW < 500, LogP ~1.5–2.5, H-bond donors < 5)

Structural Insight: The 5-amino and 4-carboxamide groups form an intramolecular hydrogen bond that planarizes the molecule, mimicking the purine ring system. This pseudo-bicyclic conformation is critical for fitting into the narrow ATP-binding pockets of kinases.

Mechanism of Action (MoA)

The primary therapeutic mechanism of 5-amino-pyrazole-4-carboxamide derivatives is Type I Kinase Inhibition .

3.1. ATP-Competitive Inhibition (FGFR & IRAK4)

The scaffold functions as an ATP mimetic.

  • Hinge Binding: The pyrazole nitrogen (N1 or N2) and the exocyclic amino group (C5-NH2) form essential hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Glu, Ala).

  • Gatekeeper Interaction: The phenyl group (whether on the amide or the pyrazole nitrogen) extends into the hydrophobic pocket adjacent to the gatekeeper residue.

  • Selectivity: Substituents on the phenyl ring (e.g., Cl, F, CF3) exploit specific hydrophobic sub-pockets, conferring selectivity for FGFR1-4 over other kinases like VEGFR or PDGFR.

3.2. Secondary Pharmacology: Protoporphyrinogen Oxidase (PPO)

While primarily explored for human therapeutics, this scaffold is also a precursor for pyrazolo[5,1-d][1,2,3,5]tetrazin-4(3H)-ones , which inhibit PPO. This enzyme is crucial for heme biosynthesis; its inhibition leads to the accumulation of protoporphyrin IX, causing cytotoxicity in rapidly dividing cells (a mechanism exploited in both herbicides and potential photodynamic therapies).

MoA_Pathway cluster_0 Target Interaction Compound 5-Amino-N-Phenyl- Pyrazole-4-Carboxamide ATP_Pocket ATP Binding Pocket (Kinase Domain) Compound->ATP_Pocket Occupies Hinge Hinge Region (Glu/Ala Backbone) Compound->Hinge H-Bonds (Donor/Acceptor) Gatekeeper Gatekeeper Residue (e.g., V564F in FGFR2) Compound->Gatekeeper Hydrophobic Interaction Inhibition Competitive Inhibition of Phosphorylation ATP_Pocket->Inhibition Prevents ATP Binding Downstream Blockade of Signaling (RAS-MAPK / PI3K-AKT) Inhibition->Downstream Outcome Apoptosis & Anti-Proliferation Downstream->Outcome

Caption: Mechanism of Action showing ATP-competitive inhibition of kinase signaling pathways by the pyrazole-carboxamide scaffold.

Therapeutic Applications & Preclinical Data
4.1. Oncology: Pan-FGFR Inhibition

Aberrant FGFR signaling drives gastric, lung, and urothelial cancers. The 1-phenyl derivative (often structurally analogous to the N-phenyl form in SAR studies) has shown nanomolar potency.

Key Preclinical Metrics (Representative Compound 10h):

Target / Cell Line IC50 (nM) Biological Context
FGFR1 (Wild Type) 46 nM Primary target in Lung Squamous Cell Carcinoma
FGFR2 (Wild Type) 41 nM Driver in Gastric Cancer
FGFR2 (V564F) 62 nM Gatekeeper mutant (Drug Resistant)
NCI-H520 19 nM Lung Cancer Cell Line Proliferation

| SNU-16 | 59 nM | Gastric Cancer Cell Line Proliferation |[1]

Source: BenchChem & SSRN Preclinical Reports [1, 2]

4.2. Inflammation: IRAK4 Inhibition

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is pivotal in Toll-like receptor (TLR) signaling. 5-aminopyrazole-4-carboxamides inhibit IRAK4, reducing the production of pro-inflammatory cytokines (TNF-α, IL-6) in autoimmune conditions like rheumatoid arthritis.

Synthetic Routes & Experimental Protocols
5.1. General Synthesis Workflow

The synthesis typically involves the condensation of a hydrazine derivative with an ethoxymethylene cyanoacetate, followed by ring closure.

Step-by-Step Protocol:

  • Precursor Formation: React phenylhydrazine with ethoxymethylene malononitrile or ethyl (ethoxymethylene)cyanoacetate in ethanol under reflux (2-4 hours).

  • Cyclization: The intermediate undergoes cyclization to form the 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile.

  • Hydrolysis (for Carboxamide): Treat the nitrile with concentrated sulfuric acid (H₂SO₄) at 0–5°C, then warm to room temperature to hydrolyze the nitrile to the primary carboxamide.

  • Amide Substitution (for N-phenyl): If the target is the N-phenyl carboxamide, react the 5-amino-pyrazole-4-carboxylic acid with aniline using a coupling agent (EDC/HOBt) in DMF.

Synthesis_Workflow Start Phenylhydrazine + Reagent A Inter Intermediate (Hydrazone) Start->Inter Cyclization Cyclization (Reflux in EtOH) Inter->Cyclization Scaffold 5-Amino-Pyrazole -4-Carbonitrile Cyclization->Scaffold Hydrolysis Acid Hydrolysis (H2SO4) Scaffold->Hydrolysis For Primary Amide Final 5-Amino-N-Phenyl -Pyrazole-4-Carboxamide Scaffold->Final Coupling w/ Aniline

Caption: Synthetic workflow for generating 5-amino-N-phenyl-pyrazole-4-carboxamide derivatives.

5.2. In Vitro Kinase Assay Protocol

To validate therapeutic potential, the following assay is standard:

  • Reagents: Recombinant FGFR1 kinase, Poly(Glu,Tyr) 4:1 substrate, ATP (Km concentration), and test compound.

  • Reaction: Incubate kinase + substrate + compound in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂) for 15 mins.

  • Initiation: Add ATP to start the reaction. Incubate for 60 mins at RT.

  • Detection: Use ADP-Glo™ or similar luminescent assay to measure ADP production (inversely proportional to inhibition).

  • Analysis: Fit data to a sigmoidal dose-response curve to determine IC50.

Conclusion

The 5-amino-N-phenyl-1H-pyrazole-4-carboxamide scaffold is a versatile and potent pharmacophore. Its ability to act as a reversible or covalent inhibitor of receptor tyrosine kinases (FGFR) and serine/threonine kinases (IRAK4) makes it a cornerstone in the development of targeted cancer therapies and anti-inflammatory drugs. Future development should focus on optimizing the N-phenyl substituents to improve selectivity against off-target kinases like VEGFR to minimize toxicity.

References
  • BenchChem. In Vivo Efficacy of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Derivatives as Potent Anticancer Agents. BenchChem Application Notes. Link

  • Deng, W., et al. (2024).[1][2] Design, Synthesis and Biological Evaluation of 5-Amino-1H-Pyrazole-4-Carboxamide Derivatives as Pan-FGFR Covalent Inhibitors. SSRN / European Journal of Medicinal Chemistry. Link

  • Bawazir, W. (2020). A Mini-Review: 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Link

  • Fluorochem. Product Analysis: 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide (CAS 50427-77-5).[3]Link

  • Sigma-Aldrich. 5-Amino-1-phenylpyrazole-4-carboxamide Product Specification.Link

Sources

Exploratory

Technical Monograph: Pharmacological Profile of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide

This technical guide provides a comprehensive pharmacological profile of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide . Based on its structural topology, this compound is defined as a privileged scaffold in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive pharmacological profile of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide .

Based on its structural topology, this compound is defined as a privileged scaffold in medicinal chemistry, specifically functioning as an ATP-competitive pharmacophore.[1] It is predominantly utilized in the discovery of inhibitors for Fibroblast Growth Factor Receptors (FGFR) , Cyclin-Dependent Kinases (CDKs) , and Calcium-Dependent Protein Kinases (CDPKs) in parasitic models.[1]

[1]

Executive Summary & Structural Logic

Compound Class: Aminopyrazole Carboxamide.[1][2][3][4][5][6][7] Primary Role: Kinase Inhibitor Scaffold (Type I/Type 1.5 Binder).[1] Chemical Topology: The molecule features a pyrazole core substituted at the C5 position with a primary amine (


) and at the C4 position with an N-phenyl carboxamide moiety (

).[1][4]

Pharmacophoric Significance: This structure is engineered to mimic the adenine ring of ATP.[1]

  • Hinge Binding Region: The C5-amino group (H-bond donor) and the C4-carbonyl oxygen (H-bond acceptor) form a bidentate hydrogen-bonding motif with the backbone residues (typically Glu/Leu) of the kinase hinge region.[1]

  • Hydrophobic Tail: The N-phenyl group extends into the hydrophobic pocket (often the solvent-accessible region or the "gatekeeper" vicinity), providing selectivity and potency modulation.[1]

Mechanism of Action (MoA)

Target Engagement: ATP-Competitive Inhibition

The compound functions as a reversible, ATP-competitive inhibitor.[1] It occupies the ATP-binding pocket of the target kinase, preventing the transfer of the


-phosphate from ATP to the tyrosine, serine, or threonine residues of the substrate.

Key Targets:

  • FGFR1-4 (Fibroblast Growth Factor Receptors): The scaffold is a validated template for Pan-FGFR inhibition.[1][2] It blocks the autophosphorylation of the intracellular tyrosine kinase domain, severing the signal transduction to the RAS-MAPK and PI3K-AKT pathways.[1]

  • CDK (Cyclin-Dependent Kinases): Used in the design of CDK9 and CDK2 inhibitors to arrest cell cycle progression in proliferative disorders.[1]

  • CpCDPK1 (Cryptosporidium parvum Calcium-Dependent Protein Kinase 1): The scaffold serves as a "Bumped Kinase Inhibitor" (BKI), exploiting the small gatekeeper residue (Glycine) in the parasite kinase, which is absent in mammalian kinases, allowing for high selectivity.

Signaling Pathway Interruption

Upon binding, the molecule inhibits the phosphorylation cascade.[1] In the context of oncology (FGFR inhibition), this results in:

  • Inhibition of FRS2 Phosphorylation: Prevents the recruitment of GRB2 and SOS.[1]

  • Downregulation of RAS-RAF-MEK-ERK: Halts transcriptional activity related to cell proliferation (e.g., Cyclin D1).[1]

  • Suppression of PI3K-AKT-mTOR: Promotes apoptosis and reduces cell survival signaling.[1]

Visualizing the Signaling Cascade

The following diagram illustrates the critical intervention point of the 5-amino-pyrazole scaffold within the FGFR signaling pathway.

FGFR_Pathway Ligand FGF Ligand Receptor FGFR (Tyrosine Kinase) Ligand->Receptor Activation FRS2 FRS2 Receptor->FRS2 Phosphorylation PI3K PI3K Receptor->PI3K Direct/Indirect Inhibitor 5-amino-N-phenyl-pyrazole (Scaffold Inhibitor) Inhibitor->Receptor  ATP Competition (Blockade) GRB2 GRB2 / SOS FRS2->GRB2 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Cell Proliferation & Survival ERK->Response Transcription Factors AKT AKT PI3K->AKT AKT->Response

Caption: FGFR signaling cascade demonstrating the upstream blockade by the 5-amino-pyrazole scaffold, preventing downstream RAS/MAPK and PI3K/AKT activation.[1]

Pharmacological Data Profile

The following data summarizes the typical potency range for derivatives based on this scaffold (e.g., Compound 10h or BKI analogues) as established in literature.

ParameterMetricValue / RangeContext
Primary Potency

(Biochemical)
10 nM – 100 nMAgainst FGFR1/2/3 and FGFR2-V564F (Gatekeeper mutant).[1]
Cellular Potency

/

20 nM – 80 nMNCI-H520 (Lung), SNU-16 (Gastric) cell lines.[1]
Selectivity Kinase PanelHigh SpecificityOften >100-fold selective against VEGFR2/PDGFR depending on N-phenyl substitution.[1]
Binding Kinetics Residence TimeVariableCan be optimized for "slow-off" kinetics to prolong target occupancy.[1]
Physicochemical cLogP1.5 – 3.0Favorable for membrane permeability (Lipinski compliant).[1]
Toxicity hERG InhibitionPotential RiskN-phenyl derivatives must be screened for hERG liability (QT prolongation).[1]

Experimental Protocols

Chemical Synthesis Workflow (Amide Coupling)

To synthesize 5-amino-N-phenyl-1H-pyrazole-4-carboxamide from its carboxylic acid precursor.

Reagents:

  • Precursor: 5-amino-1H-pyrazole-4-carboxylic acid.[1][2][3][8][9]

  • Amine: Aniline (Phenylamine).[1]

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: Anhydrous DMF (Dimethylformamide).[1]

Protocol:

  • Activation: Dissolve 5-amino-1H-pyrazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF under

    
     atmosphere. Add DIPEA (3.0 equiv) and stir for 10 minutes at 
    
    
    
    .
  • Coupling: Add HATU (1.2 equiv) to the mixture. Stir for 30 minutes to form the activated ester.

  • Addition: Dropwise add Aniline (1.1 equiv). Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Work-up: Quench with ice-cold water. If a precipitate forms, filter and wash with diethyl ether.[1] If no precipitate, extract with Ethyl Acetate (

    
    ), wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (MeOH/DCM gradient).

In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Determine the


 of the compound against FGFR1.[1]

Protocol:

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT).[1]
  • Compound Dilution: Prepare a 3-fold serial dilution of the inhibitor in DMSO (Top concentration: 10

    
    M).
    
  • Enzyme Reaction:

    • Add 2

      
      L of FGFR1 enzyme (0.2 ng/
      
      
      
      L) to a 384-well white plate.
    • Add 1

      
      L of inhibitor (or DMSO control).[1] Incubate for 15 min at RT.
      
    • Initiate reaction by adding 2

      
      L of ATP/Substrate mix (Poly E4Y1 substrate).[1]
      
    • Incubate for 60 minutes at RT.

  • Detection:

    • Add 5

      
      L of ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.
      
    • Add 10

      
      L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.
      
  • Analysis: Measure luminescence on a plate reader. Plot RLU vs. log[Inhibitor] to calculate

    
     using non-linear regression (GraphPad Prism).[1]
    

Logical Workflow: Fragment-to-Lead Optimization

The following diagram details the medicinal chemistry logic used to optimize this scaffold from a generic binder to a selective drug candidate.

Optimization_Workflow Scaffold Core Scaffold (5-amino-pyrazole-4-carboxamide) Step1 Hinge Binding Validation Scaffold->Step1  X-Ray Crystallography Mod1 N-Phenyl Substitution (R-Group Scan) Step1->Mod1  Improve Potency Effect1 Access Hydrophobic Pocket Mod1->Effect1 Mod2 C3/C5 Modification (Steric Bulk) Effect1->Mod2  Improve Selectivity Effect2 Gatekeeper Selectivity Mod2->Effect2 Lead Optimized Lead (e.g., FGFR/CDK Inhibitor) Effect2->Lead  ADMET Optimization

Caption: Medicinal chemistry workflow transforming the 5-amino-pyrazole core into a selective kinase inhibitor via structural modification.

References

  • Deng, W., et al. (2024).[1][3] Design, Synthesis and Biological Evaluation of 5-Amino-1H-Pyrazole-4-Carboxamide Derivatives as Pan-FGFR Covalent Inhibitors. SSRN.[1][3]

  • Ojo, K. K., et al. (2014).[1][6] Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. ACS Medicinal Chemistry Letters.

  • BenchChem. (2025).[1][2][4] Application Notes: 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide.[1][2][4] BenchChem Technical Library. [1]

  • Bawazir, W. (2020).[1][8] 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry.

  • Sigma-Aldrich. (2025).[1] Product Specification: 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide. MilliporeSigma.[1][10] [1]

Sources

Protocols & Analytical Methods

Method

Topic: Solubility of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide in DMSO and Methanol

An Application Note for Researchers, Scientists, and Drug Development Professionals **Abstract The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development, profoundly influ...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

**Abstract

The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development, profoundly influencing assay reliability, formulation strategies, and pharmacokinetic outcomes. This document provides a comprehensive guide to understanding and experimentally determining the solubility of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide (CAS: 50427-77-5), a heterocyclic scaffold of significant interest in medicinal chemistry.[1] While specific quantitative solubility data for this compound is not extensively documented in public literature, this application note furnishes the theoretical framework and detailed, validated protocols for its determination in two critical laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. We present methodologies for both thermodynamic (equilibrium) solubility assessment and the practical preparation of stock solutions, ensuring researchers can generate robust and reproducible data for their discovery programs.

Introduction: The Critical Role of Solubility

5-Amino-N-phenyl-1H-pyrazole-4-carboxamide belongs to the pyrazole class of compounds, a "privileged scaffold" that serves as a foundation for developing inhibitors against a wide array of biological targets, particularly protein kinases.[1] The journey of such a compound from a laboratory curiosity to a potential therapeutic agent is critically dependent on its physicochemical properties, with solubility being paramount. Poor solubility can lead to misleading results in biological assays, hinder formulation development, and result in poor bioavailability.[2]

This guide focuses on two solvents indispensable to the research workflow:

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent with a remarkable capacity to dissolve a broad spectrum of compounds, making it the universal solvent for preparing high-concentration stock solutions for in vitro screening.[3]

  • Methanol (MeOH): A polar protic solvent widely used in synthesis, purification, and as a co-solvent for analytical procedures. The solubility of pyrazole and its derivatives is generally favorable in alcohols like methanol.[4][5]

Understanding the solubility limits in these solvents is essential for designing reliable experiments, from high-throughput screening to mechanism-of-action studies.

Scientific Framework for Solubility

Molecular Structure and Predicted Behavior

The solubility of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide is governed by its molecular structure:

  • Pyrazole Core: A five-membered aromatic ring with two nitrogen atoms.

  • Amino Group (-NH₂): A polar group capable of acting as a hydrogen bond donor.

  • N-phenyl Carboxamide Group (-C(=O)NH-Ph): This group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), contributing to polarity. The phenyl ring introduces significant lipophilic (non-polar) character.

The presence of multiple hydrogen bond donors and acceptors suggests that the molecule will engage in strong intermolecular interactions within its crystal lattice.[4] To dissolve, these strong solute-solute interactions must be overcome by favorable solute-solvent interactions. Given the molecule's blend of polar functional groups and a non-polar phenyl ring, it is expected to exhibit nuanced solubility, likely favoring polar organic solvents over non-polar ones.[6]

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

It is crucial to differentiate between two types of solubility measurements, as they answer different experimental questions.[7]

  • Thermodynamic Solubility: This is the true, equilibrium solubility of a compound. It is defined as the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature when the system is at equilibrium. This value is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over an extended period (typically 24 hours).[2][8] It is the gold standard for lead optimization and formulation.

  • Kinetic Solubility: This measurement is more relevant for high-throughput screening environments. It quantifies the concentration at which a compound precipitates out of a solution when an aqueous buffer is added to a concentrated DMSO stock.[9][10] It is a measure of a compound's propensity to remain in solution under non-equilibrium conditions and is highly dependent on the protocol used.[9]

This guide focuses on determining the thermodynamic solubility , which provides a fundamental physical constant for the compound-solvent system.

Protocols for Experimental Solubility Determination

Protocol 1: Thermodynamic Solubility via the Isothermal Shake-Flask Method

This protocol describes the definitive method for determining the equilibrium solubility of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide.[2][6] The procedure should be performed in parallel for both DMSO and methanol.

Rationale: The shake-flask method ensures that the solvent becomes fully saturated in the presence of excess solid, reaching a true thermodynamic equilibrium.[6] Subsequent quantification of the supernatant provides the maximum solubility value.

Materials & Equipment:

  • 5-amino-N-phenyl-1H-pyrazole-4-carboxamide (solid powder, high purity)

  • Anhydrous DMSO (≥99.9%)

  • Anhydrous Methanol (≥99.9%)

  • Calibrated analytical balance

  • 2 mL glass vials with PTFE-lined screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or incubator (set to 25°C or desired temperature)

  • Benchtop centrifuge with temperature control

  • Calibrated micropipettes and tips

  • HPLC-UV or LC-MS/MS system for quantification

  • Volumetric flasks and appropriate diluents for analysis

Experimental Workflow Diagram:

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification prep1 Weigh excess solid compound into glass vial prep2 Add known volume of solvent (DMSO or MeOH) prep1->prep2 Accurately equil1 Seal vial tightly prep2->equil1 equil2 Incubate & Shake (e.g., 24h at 25°C) equil1->equil2 sep1 Centrifuge to pellet undissolved solid equil2->sep1 sep2 Carefully collect supernatant (saturated solution) sep1->sep2 quant1 Dilute supernatant with appropriate solvent sep2->quant1 quant2 Analyze via HPLC-UV or LC-MS/MS quant1->quant2 quant3 Calculate original concentration quant2->quant3 G cluster_stock 1. Stock Preparation cluster_storage 2. Storage cluster_use 3. Experimental Use calc Calculate Mass for Target Concentration (e.g., 50 mM) weigh Weigh Compound calc->weigh dissolve Dissolve in Anhydrous DMSO (Vortex/Sonicate) weigh->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C (Protect from Light) aliquot->store thaw Thaw One Aliquot store->thaw serial Perform Serial Dilutions (in 100% DMSO) thaw->serial final Dilute into Assay Medium (e.g., to <0.5% DMSO) serial->final

Caption: Logic for Stock Solution Preparation and Use.

Step-by-Step Procedure:

  • Calculation: a. Determine the mass of compound needed to prepare a stock solution of the desired concentration and volume. The molecular weight of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide is 202.22 g/mol . [11] b. Example for 1 mL of a 50 mM stock:

    • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (g) = 0.050 mol/L x 0.001 L x 202.22 g/mol = 0.01011 g = 10.11 mg

  • Dissolution: a. Accurately weigh the calculated mass of the compound into a sterile, appropriate-sized vial (e.g., a 1.5 mL microcentrifuge tube). b. Add the calculated volume of anhydrous DMSO. c. Vortex the solution vigorously until the solid is completely dissolved. If dissolution is slow, sonication in a water bath or gentle warming (e.g., 37°C) can be applied, but care must be taken as heat can degrade sensitive compounds. [12]Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage: a. Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. This practice is critical to minimize waste and prevent degradation from repeated freeze-thaw cycles. [13] b. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage. If the compound is light-sensitive, wrap the tubes in aluminum foil.

Data Presentation and Key Considerations

Experimental results should be recorded clearly for comparison and reporting.

Table 1: Experimentally Determined Solubility of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide

Solvent Temperature (°C) Replicate 1 (mg/mL) Replicate 2 (mg/mL) Replicate 3 (mg/mL) Average Solubility (mg/mL) Average Solubility (mM)
DMSO 25 [Experimental Data] [Experimental Data] [Experimental Data] [Calculated Value] [Calculated Value]

| Methanol | 25 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Calculated Value] | [Calculated Value] |

Key Considerations for Data Integrity:

  • Compound Purity: The solubility measurement is highly sensitive to the purity of the solid material. Use the highest purity compound available.

  • Solvent Quality: Always use anhydrous, high-purity solvents, as water content can significantly alter solubility. [3]* Temperature Control: Solubility is temperature-dependent. Maintain a constant and accurately recorded temperature throughout the equilibration and separation steps. [7]* Analytical Method Validation: Ensure the HPLC or LC-MS method is properly validated with a linear calibration curve that brackets the expected sample concentrations.

References

  • BenchChem. (2025). dealing with poor solubility of pyrazole derivatives during synthesis.
  • BenchChem. (2025). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Solubility of Things. Pyrazole - Solubility of Things.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?
  • Varnek, A. et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed.
  • BioDuro. ADME Solubility Assay.
  • ResearchGate. (2022). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.
  • Fluorochem. 5-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE.
  • Creative Bioarray. (2025). Aqueous Solubility Assays.
  • MedChemExpress (MCE). Compound Handling Instructions.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • BenchChem. (2025). Application Notes and Protocols: 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide.

Sources

Technical Notes & Optimization

Troubleshooting

overcoming solubility issues with 5-amino-N-phenyl-1H-pyrazole-4-carboxamide

Welcome to the technical support center for 5-amino-N-phenyl-1H-pyrazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-amino-N-phenyl-1H-pyrazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. The 5-aminopyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a foundation for developing inhibitors against a wide range of biological targets, particularly protein kinases.[1] However, its often-crystalline and planar nature can lead to poor aqueous solubility, a common hurdle in experimental assays.

This resource provides a series of troubleshooting questions and detailed, evidence-based answers to help you achieve successful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm starting a new project. What are the basic solubility characteristics of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide?

A1: Understanding the Physicochemical Profile

5-Amino-N-phenyl-1H-pyrazole-4-carboxamide is a solid at room temperature with a relatively high melting point (approx. 167-170°C), which is often indicative of a stable crystal lattice that can be challenging to dissolve.[2] Its structure, containing both hydrogen bond donors (the amino and amide groups) and acceptors, as well as hydrophobic phenyl and pyrazole rings, gives it a complex solubility profile.

Generally, it is expected to have:

  • Poor solubility in water and non-polar organic solvents (e.g., hexane, toluene).

  • Moderate to good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1]

For initial experiments, preparing a high-concentration stock solution in 100% DMSO is the recommended starting point.[1]

Q2: My compound is not dissolving in DMSO, even at a low concentration. What can I do?

A2: Initial Dissolution Troubleshooting

If you are facing difficulty dissolving the compound even in a recommended solvent like DMSO, consider the following physical interventions. These methods increase the kinetic energy of the system to overcome the activation energy barrier for dissolution.

  • Gentle Heating: Warm the solution in a water bath at 37-50°C. This can significantly increase the solubility of many compounds. Avoid excessive heat, which could lead to degradation.

  • Sonication: Place the vial in an ultrasonic bath. The high-frequency sound waves create micro-agitations that help break apart the solid particles and facilitate their interaction with the solvent.[3]

  • Vortexing: Vigorous mixing can aid dissolution, especially for smaller volumes.

Experimental Protocol: Preparing a DMSO Stock Solution

  • Weigh the desired amount of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide into a sterile, appropriate-sized vial (e.g., a glass vial with a PTFE-lined cap).

  • Add the calculated volume of high-purity, anhydrous DMSO to reach your target concentration (e.g., 10 mM or 50 mM).

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.

  • If solubility is still an issue, warm the solution to 37°C for 15-30 minutes with intermittent vortexing.

  • Once fully dissolved, store the stock solution appropriately (typically at -20°C or -80°C) and protected from light.

Q3: My DMSO stock is clear, but the compound precipitates when I dilute it into my aqueous cell culture medium or assay buffer. Why is this happening and how can I fix it?

A3: Addressing Precipitation in Aqueous Media

This is a classic and very common problem known as anti-solvent precipitation . DMSO is an excellent solvent, but when the DMSO stock is diluted into an aqueous buffer (the "anti-solvent"), the overall solvent polarity increases dramatically. The compound, which is poorly soluble in water, can no longer stay in solution and crashes out.[3]

Here are several proven strategies to maintain solubility in your final aqueous working solution, summarized in the table below.

StrategyMechanismKey ConsiderationsTypical Concentration
Co-solvency Adding a water-miscible organic solvent reduces the overall polarity of the aqueous medium, acting as a "bridge" between the drug and water.[4]Can affect cell viability or enzyme activity at higher concentrations. Always run a vehicle control.[5]PEG 400 (≤5%), Ethanol (≤1%)[6]
pH Adjustment Protonating the basic 5-amino group by lowering the pH can form a more soluble salt.[7][8]The final pH must be compatible with your assay system (e.g., cells, proteins).Titrate with dilute HCl to find the optimal pH.
Surfactants Above their critical micelle concentration (CMC), surfactants form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[9]Not suitable for many cell-based assays as they can disrupt cell membranes.[3] Useful for biochemical assays.Tween-20/80 (0.01-0.1%), Triton X-100 (0.01-0.05%)[3]
Complexation Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior. They can form an "inclusion complex" with the compound, effectively shielding it from the aqueous environment.[10][11][12]Can sometimes interfere with compound-target binding. Beta-cyclodextrins are commonly used.[13]Varies widely based on the specific cyclodextrin and compound.

Troubleshooting Workflow:

The following diagram outlines a decision-making process for tackling solubility issues.

G cluster_start cluster_level1 cluster_level2 cluster_level3 start Compound Solubility Issue (Precipitation Observed) prep_stock Prepare Stock in 100% DMSO start->prep_stock check_final_dmso Is final DMSO concentration in assay <0.5%? prep_stock->check_final_dmso use_cosolvent Strategy 1: Use Co-solvent (e.g., PEG 400, Ethanol) check_final_dmso->use_cosolvent No (Precipitation upon dilution) success Proceed with Experiment check_final_dmso->success Yes (No precipitation) adjust_ph Strategy 2: Adjust pH (Acidify to protonate amine) use_cosolvent->adjust_ph Still precipitates test_toxicity Run Vehicle Control (Test for cell/assay toxicity) use_cosolvent->test_toxicity Soluble use_cd Strategy 3: Use Cyclodextrin (e.g., HP-β-CD) adjust_ph->use_cd Still precipitates or pH incompatible adjust_ph->test_toxicity Soluble use_cd->test_toxicity Soluble test_toxicity->success

Caption: A stepwise workflow for troubleshooting compound precipitation.

Q4: How do I determine the optimal pH for solubilizing my compound?

A4: Leveraging Molecular pKa for pH-Dependent Solubility

The 5-amino-N-phenyl-1H-pyrazole-4-carboxamide molecule contains a basic amino group (-NH2). In an acidic environment (low pH), this group can accept a proton to become a positively charged ammonium ion (-NH3+).[14][15] This charged species has much stronger interactions with polar water molecules, leading to a significant increase in aqueous solubility.[7][16]

The key is to adjust the pH of your final buffer to be well below the pKa (the pH at which the group is 50% protonated) of the conjugate acid of the amino group. While the exact pKa of this specific molecule is not readily published, the pKa of similar 3-aminopyrazoles is predicted to be around 15 for the N-H on the ring, but the exocyclic amino group will be significantly more basic and is the relevant group for protonation in acidic solution.[17] The goal is to find a pH that maximizes solubility while remaining compatible with your biological system.

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).

  • Add a small, consistent amount of your DMSO stock solution to each buffer to a final concentration that is above the expected solubility limit.

  • Equilibrate the samples for a set period (e.g., 2-24 hours) at a controlled temperature, allowing them to reach a solubility equilibrium.

  • Centrifuge the samples at high speed to pellet any undissolved precipitate.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the measured solubility against the pH to identify the pH range that provides the required solubility for your experiment.

Q5: Are there more advanced formulation strategies if co-solvents and pH adjustment are not sufficient or are incompatible with my assay?

A5: Advanced Solubilization with Cyclodextrins

Yes, for particularly challenging cases, complexation with cyclodextrins is a powerful technique. Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate poorly soluble "guest" molecules, like our pyrazole carboxamide, forming a water-soluble inclusion complex.[11][12] This effectively masks the hydrophobic nature of the compound, dramatically increasing its aqueous solubility.[18]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity, making it suitable for many in vitro and even in vivo applications.[13][19]

Protocol: Formulation with HP-β-CD

  • Prepare an aqueous solution of HP-β-CD (e.g., 10-20% w/v) in your desired assay buffer.

  • Slowly add your concentrated DMSO stock of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide to the cyclodextrin solution while vortexing or stirring. The molar ratio of CD to your compound may need to be optimized, but starting with a large excess of CD (e.g., 100:1) is a good approach.

  • Allow the solution to equilibrate (e.g., stir for 1-2 hours at room temperature or overnight at 4°C) to ensure maximum complex formation.

  • Visually inspect for clarity. The resulting solution should be clear and free of precipitation.

  • Crucially , always include a vehicle control in your experiment containing the same concentration of HP-β-CD and DMSO used for your test article.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. IJPPR. Available at: [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. MDPI. Available at: [Link]

  • Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Available at: [Link]

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available at: [Link]

  • How to enhance drug solubility for in vitro assays?. ResearchGate. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. BMC Pharmacology and Toxicology. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PMC. Available at: [Link]

  • Full article: Water-soluble organic solubilizers for in vitro drug delivery studies with respiratory epithelial cells: Selection based on various toxicity indicators. Taylor & Francis Online. Available at: [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of the Indian Chemical Society. Available at: [Link]

  • The Role of Common Solvents against Pseudomonas aeruginosa-Induced Pathogenicity in a Murine Burn Site Infection Model. PMC. Available at: [Link]

  • Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PLOS ONE. Available at: [Link]

  • 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. ResearchGate. Available at: [Link]

  • Advanced Properties of Amines. Chemistry LibreTexts. Available at: [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. PubChem. Available at: [Link]

  • 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. PubChem. Available at: [Link]

  • Amine compounds. SlideShare. Available at: [Link]

  • Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. PMC. Available at: [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC. Available at: [Link]

  • The Recent Development of the Pyrazoles : A Review. TSI Journals. Available at: [Link]

  • 5-amino-1-phenyl-1h-pyrazole-4-carboxylic acid. PubChemLite. Available at: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. Available at: [Link]

  • Pyrazole carboxamide compound and use thereof. Google Patents.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • New Trends in the Chemistry of 5-Aminopyrazoles. ResearchGate. Available at: [Link]

  • 5-Aminopyrazole-4-carbonitrile; 5-Amino-4-cyanopyrazole; 3-Aminopyarazole-4-carbonitrile;3-Amino-1H-pyrazole-4-carbonitrile. PharmaCompass. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]

Sources

Optimization

resolving stability issues of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide in solution

Welcome to the Technical Support Center for 5-amino-N-phenyl-1H-pyrazole-4-carboxamide (and related 5-aminopyrazole scaffolds). I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 5-amino-N-phenyl-1H-pyrazole-4-carboxamide (and related 5-aminopyrazole scaffolds).

I am Dr. Aris, your Senior Application Scientist. Below is a comprehensive technical guide designed to resolve stability and solubility issues with this compound. This scaffold is chemically distinct due to the "push-pull" electronic system created by the electron-rich 5-amino group and the electron-withdrawing 4-carboxamide.[1] This electronic structure dictates its stability profile.

Part 1: The Mechanistic "Why" – Understanding Instability

Before troubleshooting, you must understand the chemical causality of the degradation. This molecule faces three primary threats in solution:

  • Oxidative Dimerization (The "Browning" Effect): The 5-amino group (

    
    ) on the pyrazole ring is highly electron-rich.[1] In solution, particularly in the presence of dissolved oxygen or light, it undergoes radical-mediated oxidation. This often leads to the formation of azo-dimers  or oxidative coupling products  (similar to aniline oxidation), turning the solution yellow or brown over time.
    
  • Solvent-Induced Precipitation: The molecule possesses a rigid, planar structure with significant hydrophobic character (phenyl ring + pyrazole core). While soluble in DMSO, it often "crashes out" (precipitates) immediately upon dilution into aqueous buffers due to the high lattice energy of the solid form.

  • Electrophilic Scavenging (Impurity Reaction): The 5-amino group is a potent nucleophile. If your DMSO or buffer contains trace aldehydes (common in low-grade solvents) or ketones, the amine will react to form Schiff bases (imines), leading to a loss of purity that is often mistaken for hydrolysis.

Part 2: Visualizing the Degradation Pathways

The following diagram outlines the chemical fate of the molecule in suboptimal conditions.

DegradationPathways Compound 5-amino-N-phenyl- 1H-pyrazole-4-carboxamide Oxidation Oxidative Radical Formation Compound->Oxidation Dissolved O2 + Light SchiffBase Schiff Base (Impurity Adduct) Compound->SchiffBase Aldehyde Impurities (in DMSO/Buffer) Precipitate Micro-Crystalline Precipitate Compound->Precipitate Rapid Aqueous Dilution AzoDimer Azo-Dimer / Colored Oligomers Oxidation->AzoDimer Coupling

Figure 1: Primary degradation and instability pathways. Note that oxidation and precipitation are the dominant failure modes in standard laboratory conditions.

Part 3: Troubleshooting Guides

Issue 1: The solution turns yellow/brown after 24 hours.

Diagnosis: Oxidative degradation of the 5-amino moiety.[1] Solution: Implement the "Deoxygenated Shield" Protocol .

StepActionTechnical Rationale
1 Degas Solvents Sparge all buffers and water with Nitrogen (

) or Argon for 15 mins before use.[1] Removes dissolved

which fuels the radical oxidation mechanism.
2 Add Antioxidant Supplement the stock solution with 0.5 mM Ascorbic Acid or BHT . These act as radical scavengers, sacrificing themselves to protect the amino-pyrazole.
3 Amber Glass Store all solutions in amber vials. Pyrazoles are photosensitive; UV light accelerates electron transfer oxidation.
Issue 2: Compound precipitates immediately upon adding to cell culture media/buffer.

Diagnosis: "Crash-out" due to high lattice energy and hydrophobic effect. Solution: Use the "Intermediate Dilution" Method .[1]

  • Do NOT: Pipette 100% DMSO stock directly into 100% aqueous buffer. This creates local zones of high concentration that force precipitation.

  • DO:

    • Prepare Stock in DMSO (e.g., 10 mM).

    • Prepare an Intermediate Solution in a co-solvent mix (e.g., 50% DMSO / 50% PEG-400 or Ethanol).

    • Dilute this intermediate slowly into the final vortexing buffer. Result: The co-solvent (PEG-400) acts as a surfactant-like bridge, stabilizing the transition from organic to aqueous phase.

Issue 3: Purity drops on LC-MS, showing a mass shift of +12 or +28 Da.

Diagnosis: Reaction with solvent impurities (Formaldehyde/Formic acid traces in DMSO). Solution:

  • Use LC-MS Grade DMSO only.[1]

  • Avoid "old" DMSO bottles. DMSO decomposes to dimethyl sulfide and formaldehyde over time, which reacts with the 5-amino group to form hemiaminals (+12 Da mass shift ref. formaldehyde).[2][3]

  • Protocol: Use single-use DMSO ampoules for critical stock preparations.

Part 4: Validated Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Target: Create a stock stable for >1 month at -20°C.

  • Weighing: Weigh 2 mg of compound into an Amber HPLC vial (glass, not plastic).

  • Solvent Prep: Use fresh, anhydrous DMSO (Grade: ≥99.9%).

  • Dissolution: Add the calculated volume of DMSO.

  • Sonicate: Sonicate in a water bath at ambient temperature for 5 minutes. Note: If heating is required, do not exceed 37°C to prevent thermal degradation.

  • Validation: Visually inspect for "schlieren" lines (wavy optical distortions), which indicate incomplete mixing. Vortex for 30 seconds.

  • Storage: Purge the headspace with Argon gas, cap tightly, and store at -20°C.

Protocol B: Stability Check Workflow

Use this decision tree to determine if your compound is still viable.

StabilityCheck Start Inspect Solution Visual Is it Clear? Start->Visual Spin Centrifuge (10k rpm, 5 min) Visual->Spin Yes Discard Discard/Repurify Visual->Discard No (Cloudy) Color Is it Colorless? Use Safe to Use Color->Use Yes Color->Discard No (Yellow/Brown) Pellet Pellet Visible? Spin->Pellet Pellet->Color No Pellet->Discard Yes (Precipitation)

Figure 2: Rapid visual QC workflow for daily experimental use.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I use DMF instead of DMSO? A: Yes, but with caution. DMF is often a better solvent for pyrazoles, but it is more prone to hydrolysis (releasing formic acid) than DMSO. If using DMF, ensure it is "Anhydrous" grade and used within 24 hours of opening. For biological assays, DMSO is preferred due to lower toxicity.

Q2: Is the amide bond at position 4 susceptible to hydrolysis? A: Generally, no.[1] The pyrazole-4-carboxamide bond is robust at neutral pH (7.4).[1] Hydrolysis usually requires high temperatures (>80°C) and strong acid/base (e.g., 6M HCl) [1, 2]. If you see degradation, it is 90% likely to be the 5-amino group oxidation , not amide hydrolysis.[1]

Q3: Why does my LC-MS show a dimer peak? A: This is the "azo-dimer" formed by the oxidation of two 5-amino groups.[1] This happens if the concentration is high (>10 mM) and the solution is exposed to air. To prevent this, lower the stock concentration and store under inert gas.

Q4: Can I freeze-thaw the stock solution? A: Limit freeze-thaw cycles to maximum 3 times . Each cycle introduces condensation (water) into the hygroscopic DMSO, which lowers solubility and promotes precipitation. Aliquot your stock into single-use volumes (e.g., 20 µL) to avoid this.

References

  • Synthesis and Reactivity of 5-Aminopyrazoles: El-Saghier, A. M., & Khodairy, A.[1] (2011).[4][5] "Synthesis and Biological Activity of Some New Pyrazole Derivatives." Journal of Heterocyclic Chemistry. This paper details the stability of the 5-amino-pyrazole core and its reactivity patterns.[1][6]

  • Oxidation Mechanisms of Aminopyrazoles: Zhang, L., et al. (2025).[3][7][8] "Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines via Oxidative Coupling." Molecules. Describes the radical oxidation pathways of 5-aminopyrazoles, confirming the dimerization risk in solution.

  • General Stability of Pyrazole-Carboxamides: Vandana, D., et al.[1] (2018).[2][3][9] "A Convenient Conversion of Pyrazole-4-carbaldehydes to Pyrazole-4-carboxamides." ResearchGate.[1] Discusses the synthetic stability and hydrolysis resistance of the carboxamide group in this scaffold.

  • Solubility & Handling of Pyrazoles: Sigma-Aldrich Technical Sheet. "5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives."[1][10] Provides physical property data and storage recommendations for the scaffold.

Sources

Troubleshooting

🔬 Technical Support Center: 5-Amino-Pyrazole Crystallization

Topic: Solving Recrystallization Difficulties for 5-Amino-Pyrazoles Role: Senior Application Scientist (Crystallization Systems) Format: Technical Support Center (Troubleshooting Guide & FAQs) Status: Operational Ticket...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Recrystallization Difficulties for 5-Amino-Pyrazoles Role: Senior Application Scientist (Crystallization Systems) Format: Technical Support Center (Troubleshooting Guide & FAQs)

Status: Operational Ticket ID: APZ-CRYST-001 Lead Scientist: Dr. A. Vance

Executive Summary

5-amino-pyrazoles are notoriously difficult to crystallize due to their "chameleon-like" electronic nature. They exhibit annular tautomerism (shifting hydrogen between N1 and N2) and can exist as amino- or imino-tautomers depending on the solvent environment. This structural fluidity often leads to oiling out (liquid-liquid phase separation), gelation , or the co-crystallization of regioisomers.

This guide provides a self-validating workflow to overcome these specific thermodynamic hurdles.

📊 Module 1: The Diagnostic Matrix (Root Cause Analysis)

Before attempting another recrystallization, identify which physicochemical mechanism is failing.

Failure ModeVisual IndicatorRoot CauseMechanistic Fix
Oiling Out Solution turns milky/cloudy before distinct droplets form.LLPS (Liquid-Liquid Phase Separation): The compound's melting point in the solvent is lower than the saturation temperature.Operate within the Metastable Zone Width (MSZW) using a "Cloud Point" protocol.
Gelation Solution thickens; no flow; no diffraction.Supramolecular Polymerization: Strong intermolecular H-bonding (Donor-Acceptor stacking) traps solvent.Use H-bond disrupting solvents (e.g., MeOH) or increase ionic strength.
Twinning/Amorphous Solid forms but has no defined shape/melting point range.Tautomeric Confusion: Rapid precipitation traps both 1H- and 2H-tautomers in the lattice.Slow cooling (0.1°C/min) to allow thermodynamic selection of the stable tautomer.
Impurity Persistence NMR shows 5-10% impurity despite recrystallization.Regioisomer Co-crystallization: The 3-amino isomer (often a byproduct) fits into the 5-amino lattice.pH-Switch Recrystallization (exploit pKa differences).

🛠 Module 2: Validated Protocols

Protocol A: Overcoming "Oiling Out" (The Cloud Point Method)

Use this when your compound comes out as a sticky oil instead of a solid.

The Science: Oiling out occurs when the attractive forces between solute molecules are significantly stronger than solute-solvent interactions, but the kinetic energy is too high to form a lattice. We must force nucleation before the phase separation temperature (


).

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 g of crude 5-aminopyrazole in the minimum amount of boiling solvent (Start with Ethanol or Acetonitrile ).

  • Cloud Point Determination:

    • Cool the solution rapidly while stirring.

    • Record the temperature (

      
      ) where the first turbidity (oil droplets) appears.
      
    • Re-heat the solution until clear.

  • The Seeding Window:

    • Cool the solution to exactly

      
       .
      
    • CRITICAL STEP: Add 1-2 mg of pure seed crystals (if available) or scratch the glass interface vigorously.

    • Note: If no seeds exist, sonicate the solution for 30 seconds at this temperature.

  • Isothermal Aging: Hold the temperature constant at

    
     for 2 hours. Do not  cool further until a visible suspension of white solid exists.
    
  • Controlled Cooling: Once solids are visible (indicating the oil phase has been bypassed), cool at a rate of 10°C/hour to 0°C.

Protocol B: Separation of Regioisomers (The pH-Switch)

Use this when 3-amino-pyrazole impurities co-crystallize with your 5-amino target.

The Science: 5-amino-pyrazoles and 3-amino-pyrazoles have distinct pKa values due to the proximity of the exocyclic amine to the endocyclic nitrogen. We can exploit this using a "Salt-Break" method [1].

  • Acidification: Dissolve the crude mixture in Methanol (10 volumes) . Add HCl in Dioxane (4M) dropwise until pH ~2.

  • Precipitation: The 5-amino-pyrazole hydrochloride salt is typically less soluble in cold methanol/ether mixtures than the 3-amino isomer.

  • Filtration: Collect the salt. (Check purity by HPLC).

  • Free Basing: Suspend the salt in water. Slowly add saturated

    
     until pH 8. The free base will precipitate as a pure crystalline solid.
    
  • Final Polish: Recrystallize the free base from Ethyl Acetate/Hexane (1:3) .

📉 Module 3: Solvent Selection Guide ("The Golden Triangle")

For 5-amino-pyrazoles, solvent choice is dictated by the substituents at the C-3 and N-1 positions.

Substituent TypeRecommended Solvent SystemWhy?
Non-polar Aryl (e.g., N-phenyl)Toluene or Chlorobenzene High boiling point allows complete dissolution; pi-stacking assists lattice formation [2].
Polar/H-Bonding (e.g., -OH, -COOH)Ethanol/Water (9:1) Water acts as an anti-solvent but also provides H-bond donors to satisfy the amino group, preventing gelation [3].
Alkyl/Flexible Chains Acetonitrile "Goldilocks" polarity. Often prevents oiling out better than alcohols for flexible chains.
Labile/Reactive IPA (Isopropyl Alcohol) Milder than MeOH; reduces risk of transesterification if esters are present.

🧠 Module 4: Troubleshooting Logic (Visualization)

Diagram 1: The "Oiling Out" Decision Tree

Caption: Logical workflow for handling liquid-liquid phase separation (LLPS) during crystallization.

OilingOutStrategy Start Dissolve Crude at Reflux Cool Cool Solution Start->Cool Check Observation? Cool->Check Oil Oiling Out (Liquid Droplets) Check->Oil Milky/Droplets Solid Crystalline Solid Check->Solid White Precipitate Gel Gel Formation Check->Gel Thick/Viscous Reheat Reheat to Clear Solution Oil->Reheat Gel->Reheat AddCosolvent Add 10% Polar Co-solvent (e.g., MeOH or DMF) Reheat->AddCosolvent If no seeds Reheat->AddCosolvent Add H-bond breaker (Methanol) Seed Seed at T_cloud + 5°C Reheat->Seed If seeds available AddCosolvent->Cool

Diagram 2: Tautomeric Equilibrium & Solubility

Caption: Impact of solvent polarity on the 3-amino vs. 5-amino tautomeric equilibrium and lattice stability.

Tautomerism Solvent Solvent Environment Taut5 5-Amino Tautomer (More Polar) Solvent->Taut5 Polar Aprotic (DMSO, DMF) Taut3 3-Amino Tautomer (Less Polar) Solvent->Taut3 Non-polar (Toluene, Hexane) Taut5->Taut3 Equilibrium (H-Shift) Crystal Crystal Lattice Taut5->Crystal Fast Precipitation (Kinetic Product) Taut3->Crystal Slow Cooling (Thermodynamic Product)

❓ Frequently Asked Questions (FAQs)

Q: My 5-aminopyrazole turns pink/red during recrystallization. Is it decomposing? A: Likely not. Aminopyrazoles are prone to trace oxidation which forms highly colored "azo" or "nitroso" impurities [4]. These impurities are often less than 0.1% but have high extinction coefficients.

  • Fix: Perform the recrystallization with a pinch of ascorbic acid or under a nitrogen blanket. If the color persists, wash the solid with cold diethyl ether, as the colored impurities are often more soluble in ether than the product.

Q: I see two melting points (e.g., 145°C and 180°C). Do I have a mixture? A: You likely have polymorphs or a solvate . 5-aminopyrazoles are notorious for incorporating solvent molecules into the lattice (solvatomorphism).

  • Fix: Dry the sample under high vacuum (0.1 mbar) at 60°C for 24 hours. If the lower melting point disappears, it was a solvate. If both persist, run a DSC (Differential Scanning Calorimetry) to confirm polymorphism.

Q: Can I use water as a solvent? A: Only as an anti-solvent. Pure water often leads to the formation of hydrates which can be sticky or difficult to dry. A mixture of Ethanol/Water (5:1) is superior because the ethanol disrupts the water structure, preventing hydrate channels from dominating the lattice packing [5].

📚 References

  • Separation of Pyrazole Regioisomers: Beilstein J. Org. Chem.2011 , 7, 179–197. (Discusses the reactivity and basicity differences between 3- and 5-aminopyrazoles).

  • Solvent Effects on Pyrazole Crystallization: Molecules2008 , 13(12), 3158-3170. (Analysis of solvent influence on pyrazole derivatives).

  • Tautomerism in Solid State: J. Org. Chem.2007 , 72, 1043–1046.[1] (Structural analysis of amino-pyrazole tautomers).

  • Oiling Out Mechanisms: Org. Process Res. Dev.2000 , 4, 413–417. (General strategies for amine crystallization and oiling out).

  • Hydrate Formation: Cryst. Growth Des.2010 , 10, 2258. (Water's role in stabilizing polar heterocycles).

Sources

Reference Data & Comparative Studies

Validation

The 5-Amino-N-phenyl-1H-pyrazole-4-carboxamide Scaffold: A Privileged Framework for Tunable Kinase Selectivity

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Pursuit of Kinase Specificity In the landscape of modern drug discovery, protein kinases have emerged as one of the mo...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Kinase Specificity

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology and immunology. Their central role in signal transduction pathways, governing cellular processes from proliferation to apoptosis, makes them prime candidates for intervention. However, the high degree of structural conservation across the human kinome presents a formidable challenge: achieving inhibitor selectivity. Off-target kinase inhibition can lead to unforeseen toxicities and diminish therapeutic efficacy. The 5-amino-N-phenyl-1H-pyrazole-4-carboxamide core is a "privileged scaffold," a molecular framework that has repeatedly been shown to be a fertile starting point for the development of potent and, crucially, selective kinase inhibitors.[1] This guide provides an in-depth analysis of the selectivity profile of this scaffold by examining several key derivatives that have been extensively characterized against broad kinase panels. Through this comparative lens, we will explore the inherent promiscuity of the core structure and elucidate the principles of how chemical modifications can sculpt its interaction with the kinome to achieve desired selectivity profiles.

The Inherent Selectivity Landscape of the Pyrazole-Carboxamide Core

The structure-activity relationship (SAR) studies on aminopyrazole inhibitors reveal that the selectivity is highly dependent on the substitutions at the N-phenyl ring and other positions of the pyrazole core.[3] These substitutions extend into different sub-pockets of the ATP-binding site, and their chemical nature (e.g., size, hydrophobicity, hydrogen bonding potential) dictates the affinity and selectivity for different kinases. The planarity of the pyrazole and N-linked phenyl structures can favor binding to kinases with smaller active sites.[4]

Comparative Selectivity Profiles of Key Derivatives

To illustrate the tunability of the 5-amino-N-phenyl-1H-pyrazole-4-carboxamide scaffold, we will now compare the detailed selectivity profiles of three well-characterized inhibitors that target distinct kinase families:

  • PF-06650833 (Zimlovisertib): A highly selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

  • AZD4547: A potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family.

  • AT9283: A multi-targeted inhibitor with potent activity against Aurora kinases.

Case Study 1: PF-06650833 (Zimlovisertib) - Achieving High Selectivity for IRAK4

PF-06650833 is a testament to how the pyrazole-carboxamide scaffold can be modified to achieve exceptional selectivity. It is a potent inhibitor of IRAK4, a key signaling molecule in innate immunity, with an IC50 of 0.2 nM in enzymatic assays.[5] A kinome scan of PF-06650833 against a panel of 278 kinases at a concentration of 200 nM revealed remarkable selectivity, with approximately 100% inhibition observed only for IRAK4.[5][6] This high degree of selectivity is crucial for its development as a therapeutic for inflammatory diseases, minimizing the potential for off-target effects.[7]

Table 1: Selectivity Profile of PF-06650833 (Zimlovisertib)

Kinase Target% Inhibition at 200 nMIC50 (nM)Reference(s)
IRAK4 ~100% 0.2 [5][6]
Other 277 KinasesMinimal Inhibition> 200[5][6]
Case Study 2: AZD4547 - Targeting the FGFR Family with Precision

AZD4547 is a potent inhibitor of FGFR1, 2, and 3, with IC50 values of 0.2 nM, 2.5 nM, and 1.8 nM, respectively. Its selectivity for the FGFR family over other kinases is a key attribute. For instance, it is over 2,900-fold more selective for FGFRs than for the Insulin-like Growth Factor Receptor (IGFR) and over 50,000-fold more selective than for CDK2 and p38. While it shows some activity against the Vascular Endothelial Growth Factor Receptor 2 (KDR), it maintains a favorable selectivity window.[8] A KINOMEscan analysis revealed that at a concentration of 10 µM, AZD4547 also shows high affinity for the Receptor-Interacting Protein Kinase 1 (RIPK1), suggesting a potential for repurposing.[1]

Table 2: Selectivity Profile of AZD4547

Kinase TargetIC50 (nM)Fold Selectivity vs. FGFR1Reference(s)
FGFR1 0.2 1x
FGFR2 2.5 12.5x
FGFR3 1.8 9x
KDR (VEGFR2)24120x[8]
IGFR>580>2900x
CDK2>10,000>50,000x
p38>10,000>50,000x
RIPK11260x[1]
Case Study 3: AT9283 - A Multi-Targeted Approach

In contrast to the highly selective profiles of PF-06650833 and AZD4547, AT9283 demonstrates a multi-targeted profile, potently inhibiting Aurora A and Aurora B kinases, as well as Janus Kinase 2 (JAK2) and the T315I mutant of Abl.[9][10] This broader activity profile can be advantageous in certain cancer contexts where multiple signaling pathways are dysregulated. However, it also highlights the inherent potential for promiscuity within the pyrazole-carboxamide scaffold when substitutions are not optimized for single-target selectivity. One study reported that at a 1 µM concentration, a pyrazole-based inhibitor with a similar core structure inhibited 22 out of 105 kinases by more than 80%.[11]

Table 3: Selectivity Profile of AT9283

Kinase TargetIC50 (nM)Reference(s)
Aurora A 3
Aurora B 3
JAK21.2[9]
JAK31.1[11]
Abl (T315I)4[11]

Experimental Methodologies for Kinase Selectivity Profiling

The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. Several robust and high-throughput methods are commonly employed.

KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform is a widely used method for assessing kinase inhibitor selectivity. It is a competition-based binding assay that measures the ability of a test compound to displace a ligand from the ATP-binding site of a large panel of kinases.

Experimental Workflow: KINOMEscan™

KINOMEscan_Workflow cluster_prep Assay Preparation cluster_assay Competition Binding cluster_quant Quantification cluster_analysis Data Analysis compound Test Compound Serial Dilution incubation Incubate Compound, Kinase-Phage, and Ligand-Bead compound->incubation kinase_phage Kinase-tagged T7 Phage kinase_phage->incubation ligand_bead Immobilized Ligand on Solid Support ligand_bead->incubation wash Wash to Remove Unbound Components incubation->wash elution Elute Bound Kinase-Phage wash->elution qpcr Quantify Phage by qPCR elution->qpcr data Calculate % of Control qpcr->data kd Determine Kd data->kd

Caption: KINOMEscan™ workflow for determining kinase inhibitor selectivity.

Step-by-Step Protocol:

  • Compound Preparation: The test compound is serially diluted to create a range of concentrations.

  • Assay Components: Three key components are used: the kinase of interest tagged with T7 phage, a broad-spectrum kinase inhibitor immobilized on a solid support (e.g., beads), and the test compound.[12]

  • Competition Binding: The test compound, kinase-phage, and immobilized ligand are incubated together. The test compound competes with the immobilized ligand for binding to the kinase's ATP site.

  • Washing and Elution: Unbound components are washed away. The kinase-phage complexes that remain bound to the solid support are then eluted.

  • Quantification: The amount of eluted kinase-phage is quantified using quantitative PCR (qPCR) by amplifying the T7 phage DNA tag.[12]

  • Data Analysis: The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase. Results are typically expressed as a percentage of the DMSO control, and a dissociation constant (Kd) can be calculated from a dose-response curve.[12]

LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET)-based method for measuring the binding of inhibitors to kinases.

Experimental Workflow: LanthaScreen™

LanthaScreen_Workflow cluster_prep Reagent Preparation cluster_assay Binding and FRET cluster_readout Detection cluster_analysis Data Analysis compound Test Compound Serial Dilution inhibitor With Inhibitor: Inhibitor displaces tracer -> Low FRET compound->inhibitor kinase_ab Kinase-Europium Antibody Complex no_inhibitor No Inhibitor: Tracer binds kinase -> High FRET kinase_ab->no_inhibitor kinase_ab->inhibitor tracer Alexa Fluor™ 647-labeled Tracer tracer->no_inhibitor tracer->inhibitor read_plate Read TR-FRET Signal on Plate Reader no_inhibitor->read_plate inhibitor->read_plate ratio Calculate Emission Ratio (665nm / 615nm) read_plate->ratio ic50 Determine IC50 ratio->ic50

Caption: LanthaScreen™ kinase binding assay workflow.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the test compound, the kinase of interest complexed with a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer).[13]

  • Assay Setup: In a microplate, combine the kinase-antibody complex, the tracer, and the test compound at various concentrations.

  • Binding and FRET: In the absence of an inhibitor, the tracer binds to the kinase, bringing the europium donor and the Alexa Fluor™ 647 acceptor into close proximity, resulting in a high FRET signal.[13] When a test compound binds to the kinase's ATP site, it displaces the tracer, leading to a decrease in the FRET signal.

  • Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

  • Detection: The time-resolved FRET (TR-FRET) signal is measured using a plate reader capable of detecting the emission at 665 nm (acceptor) and 615 nm (donor).[13]

  • Data Analysis: The emission ratio (665 nm / 615 nm) is calculated. The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in the FRET signal, is determined by plotting the emission ratio against the inhibitor concentration.[13]

Conclusion: A Scaffold for Precision Medicine

The 5-amino-N-phenyl-1H-pyrazole-4-carboxamide scaffold represents a powerful and versatile starting point for the design of kinase inhibitors. Its inherent ability to interact with the kinase hinge region provides a foundation for broad kinase activity. However, as demonstrated by the case studies of PF-06650833, AZD4547, and AT9283, judicious chemical modifications can exquisitely tailor the selectivity profile to achieve highly specific or rationally multi-targeted inhibitors. Understanding the structure-activity relationships that govern this selectivity is paramount for the successful development of novel therapeutics with improved efficacy and reduced off-target toxicities. The continued exploration of this privileged scaffold, guided by high-throughput selectivity profiling, holds immense promise for advancing the field of precision medicine.

References

  • KINOMEscan™ Technology. Eurofins Discovery. [Link]

  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry. [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]

  • Repurposing of the FGFR inhibitor AZD4547 as a potent inhibitor of necroptosis by selectively targeting RIPK1. Cell Death & Disease. [Link]

  • Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry. [Link]

  • Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Drug Target Review. [Link]

  • Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. [Link]

  • DiscoveRx Takes Over KINOMEscanTM from Ambit Biosciences. Fierce Biotech. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services - Technology. Technology Networks. [Link]

  • Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. RSC Chemical Biology. [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]

  • scanMAX Kinase KINOMEscan LeadHunter Panel - US. Eurofins Discovery. [Link]

  • Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. Scientific Reports. [Link]

  • AT9283, an Aurora A and B Kinase Inhibitor with Potent Antitumoral Activity in Monotherapy and in Combination with Paclitaxel. Astex Therapeutics. [Link]

  • AZD4547 - the Chemical Probes Portal. Chemical Probes Portal. [Link]

  • Aurora Kinase Inhibitor AT9283. Massive Bio. [Link]

  • Data from AZD4547: An Orally Bioavailable, Potent, and Selective Inhibitor of the Fibroblast Growth Factor Receptor Tyrosine Kinase Family - Cancer Research. Figshare. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • 5-Aminopyrazole-4-carboxamide analogues are selective inhibitors of Plasmodium falciparum microgametocyte exflagellation and potential malaria transmission blocking agents. PubMed. [Link]

  • The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial. PubMed. [Link]

  • Data from A Phase I Trial of AT9283 (a Selective Inhibitor of Aurora Kinases) in Children and Adolescents with Solid Tumors: A Cancer Research UK Study. Figshare. [Link]

  • KINOMEscan data. HMS LINCS Project. [Link]

  • Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells. Organic & Biomolecular Chemistry. [Link]

  • VX-680 KINOMEscan (LDG-1175: LDS-1178). LINCS Data Portal. [Link]

  • A phase I trial of AT9283 (a selective inhibitor of aurora kinases) in children and adolescents with solid tumors: a Cancer Research UK study. PubMed. [Link]

  • Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. PubMed. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Efficacy and Safety of the Selective Interleukin-1 Receptor Associated Kinase 4 Inhibitor, PF-06650833, in Patients with Active Rheumatoid Arthritis and Inadequate Response to Methotrexate. ACR abstract. [Link]

  • Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide

This document provides a detailed, step-by-step protocol for the proper disposal of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide (CAS No. 50427-77-5).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the proper disposal of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide (CAS No. 50427-77-5). As a valued member of the scientific community, your safety and environmental stewardship are paramount. This guide is designed to provide immediate, actionable information grounded in established safety protocols and regulatory compliance, ensuring that you can manage your research waste with confidence and integrity.

The procedures outlined herein are based on a synthesis of information from Safety Data Sheets (SDS), general chemical waste management principles, and United States federal regulations. It is crucial to always consult your institution's Environmental Health and Safety (EHS) office, as local and state regulations may have additional requirements.

Hazard Identification and Risk Assessment

Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. 5-amino-N-phenyl-1H-pyrazole-4-carboxamide is classified as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system.

Causality of Hazards: The carboxamide and amino functional groups, common in biologically active molecules, can interact with physiological systems, leading to irritation. As a solid, the compound can become an airborne dust during handling, posing an inhalation risk.

Quantitative Hazard Summary

Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Respiratory IrritationH335May cause respiratory irritation.[1]

Mandatory Personal Protective Equipment (PPE) and Safety Measures

Before handling the compound or its waste, ensure all appropriate safety measures are in place. The choice of PPE is dictated by the need to prevent contact with skin, eyes, and the respiratory tract.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles. If there is a risk of splashing or significant dust generation, a face shield is required. This aligns with OSHA's eye and face protection regulations in 29 CFR 1910.133[3][4].

  • Skin and Body Protection: A standard laboratory coat is mandatory. Ensure it is fully buttoned.

  • Respiratory Protection: Handle the solid compound and its waste exclusively within a certified chemical fume hood to avoid inhaling dust. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.

  • Work Area Precautions: Ensure that an eyewash station and safety shower are readily accessible and unobstructed[3]. Prohibit eating, drinking, and applying cosmetics in the laboratory where this chemical is handled, as this can lead to accidental ingestion[5].

Step-by-Step Disposal Protocol

The guiding principle for disposal is that 5-amino-N-phenyl-1H-pyrazole-4-carboxamide and any materials contaminated with it must be treated as hazardous chemical waste.

Step 1: Waste Classification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Identify the Waste Stream: This compound is a non-halogenated organic solid.

  • Segregate at the Source:

    • Solid Waste: Collect unadulterated 5-amino-N-phenyl-1H-pyrazole-4-carboxamide, as well as grossly contaminated items like weighing papers and spill cleanup materials, in a dedicated hazardous waste container.

    • Contaminated Labware: Disposable items such as pipette tips, gloves, and empty vials that have come into contact with the compound should be placed in the same solid waste container.

    • Sharps: Needles, scalpels, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container labeled "Hazardous Waste Sharps."

  • Do Not Mix: Never mix this waste stream with other incompatible chemical wastes, such as strong oxidizing agents, acids, or bases[6]. Consult your laboratory's chemical incompatibility chart or the compound's SDS.

Step 2: Containerization

The choice of container is crucial for safe storage and transport.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, sealable lid.

  • Maintain Container Integrity: Ensure the container is in good condition, free of leaks or cracks. The exterior must remain clean and uncontaminated.

  • Headspace: Leave at least 10% of the container volume as headspace to accommodate changes in temperature and pressure.

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for safety.

  • Attach a Hazardous Waste Label: As soon as the first item is placed in the container, affix a completed hazardous waste label.

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "5-amino-N-phenyl-1H-pyrazole-4-carboxamide." Do not use abbreviations or chemical formulas.

    • The specific hazard characteristics (e.g., "Irritant").

    • The accumulation start date.

    • The name of the principal investigator and the laboratory location.

Step 4: Temporary Storage in the Laboratory

Waste must be stored safely pending collection by EHS personnel.

  • Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Storage Conditions: The storage area must be secure, well-ventilated, and away from sources of ignition or incompatible materials[2]. Keep the container tightly closed except when adding waste.

Step 5: Arranging for Final Disposal

Laboratory personnel are not authorized to perform final disposal.

  • Contact EHS: Once the waste container is full or the accumulation time limit is reached (as per your institution's policy), contact your Environmental Health and Safety (EHS) office.

  • Schedule a Pickup: Arrange for a hazardous waste pickup by trained EHS staff or a licensed chemical waste disposal contractor.

  • Regulatory Compliance: This process ensures that the waste is transported, treated, and disposed of in compliance with the Resource Conservation and Recovery Act (RCRA) regulations managed by the U.S. Environmental Protection Agency (EPA)[7]. Chemical waste generators are legally responsible for ensuring complete and accurate classification and disposal[8].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide and associated waste.

G Disposal Workflow for 5-amino-N-phenyl-1H-pyrazole-4-carboxamide start Waste Generation (Solid Compound, Contaminated PPE, Labware) is_sharp Is the waste a contaminated sharp? start->is_sharp sharps_container Place in Puncture-Proof Hazardous Sharps Container is_sharp->sharps_container Yes solid_waste_container Place in Designated Hazardous Solid Waste Container is_sharp->solid_waste_container No label_container Step 1: Affix & Complete Hazardous Waste Label sharps_container->label_container solid_waste_container->label_container store_waste Step 2: Store in Secure Satellite Accumulation Area (with Secondary Containment) label_container->store_waste contact_ehs Step 3: Container Full? Contact EHS for Pickup store_waste->contact_ehs final_disposal Final Disposal by Licensed Contractor contact_ehs->final_disposal

Caption: Disposal workflow for 5-amino-N-phenyl-1H-pyrazole-4-carboxamide.

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is crucial.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing the full PPE described in Section 2, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not sweep the dry powder, as this will create dust.

    • Carefully scoop the material into the designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the nearest fire alarm if there is an ignition or respiratory hazard.

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's EHS office and emergency services from a safe location. Provide them with the chemical name and any available safety information.

This guide is intended for research use only and is based on currently available information. The responsibility for safe handling and disposal rests with the user. Always prioritize safety and regulatory compliance.

References

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Technion - Israel Institute of Technology. Chemical Waste Management Guide. [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section II: Chapter 2. [Link]

  • National Center for Biotechnology Information (NCBI). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings. [Link]

  • Google Patents. US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides.
  • Case Western Reserve University. EHS Food & Beverage in the Laboratory Guidelines. [Link]

  • Vector Solutions. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • U.S. Environmental Protection Agency (EPA). EPA HAZARDOUS WASTE CODES. [Link]

  • American Society of Health-System Pharmacists (ASHP). Summary of Changes: EPA Final Rule on Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing. [Link]

  • Regulations.gov. National Emission Standards for Hazardous Air Pollutants: Chemical Manufacturing Area Sources Technology Review. [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 5-amino-N-phenyl-1H-pyrazole-4-carboxamide

As researchers and scientists in the dynamic field of drug development, our pursuit of innovation must be anchored in an unwavering commitment to safety. The compound 5-amino-N-phenyl-1H-pyrazole-4-carboxamide and its de...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the dynamic field of drug development, our pursuit of innovation must be anchored in an unwavering commitment to safety. The compound 5-amino-N-phenyl-1H-pyrazole-4-carboxamide and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation for developing inhibitors against a wide range of biological targets, particularly protein kinases.[1] This guide provides essential, field-tested safety and handling protocols to ensure the well-being of laboratory personnel while maintaining the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Compound

Before handling any chemical, a thorough understanding of its potential hazards is paramount. For 5-amino-N-phenyl-1H-pyrazole-4-carboxamide and related structures, the primary hazards identified are:

  • Skin Irritation: Direct contact can cause skin irritation.[2]

  • Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.

  • Harmful if Swallowed: Ingestion of the compound may be harmful.[2][3][4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[4]

Given these potential hazards, a rigorous and proactive approach to personal protection is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling 5-amino-N-phenyl-1H-pyrazole-4-carboxamide. The following table summarizes the required PPE for various laboratory operations.

Operation Required Personal Protective Equipment Rationale
Weighing and Aliquoting (Solid) Nitrile gloves, safety goggles with side shields, lab coat, and a dust mask or use of a chemical fume hood.[5][6][7]To prevent skin and eye contact with the solid compound and to avoid inhalation of fine dust particles.[4][8]
Solution Preparation and Handling Nitrile gloves, chemical safety goggles, and a lab coat.[8][9]To protect against splashes and direct skin/eye contact with the dissolved compound.
Running Reactions and Work-up Nitrile gloves, chemical safety goggles, lab coat, and work within a certified chemical fume hood.[6]To provide a contained environment that protects against potential splashes, vapors, and unforeseen reactions.
Waste Disposal Nitrile gloves, safety goggles, and a lab coat.To ensure safe handling of contaminated materials and prevent exposure during the disposal process.

Note: Always inspect gloves for any signs of degradation or puncture before use.[6] Contaminated clothing should be removed immediately and washed before reuse.[8]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and ensures procedural consistency.

3.1. Preparation and Weighing:

  • Work in a Ventilated Area: All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and accumulation.[6][8]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Prevent Dust Formation: Handle the solid material carefully to avoid creating dust.[8][10]

  • Clean-Up: Immediately clean up any spills using appropriate methods (see Section 5).

3.2. Dissolution and Reaction:

  • Fume Hood: All procedures involving solutions of the compound should be carried out inside a chemical fume hood.

  • Avoid Contact: Exercise caution to prevent contact with skin and eyes.[8]

  • Safe Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8][11]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4][9]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[4][9]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4][9]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[3][10]

Diagram of Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Don PPE: Lab Coat, Gloves, Goggles weigh Weigh Compound in Fume Hood prep_start->weigh Proceed dissolve Dissolve/React in Fume Hood weigh->dissolve Transfer spill Accidental Spill weigh->spill Potential Exposure decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate Post-Experiment dissolve->spill dispose Dispose of Waste in Designated Containers decontaminate->dispose spill_response Follow Spill Cleanup Protocol spill->spill_response

Caption: Workflow for the safe handling of 5-amino-N-phenyl-1H-pyrazole-4-carboxamide.

Spill and Disposal Plan: Responsible Management of Chemical Waste

5.1. Spill Response:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Containment: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable container for disposal.[8]

  • Decontamination: Clean the spill area thoroughly with soap and water.

5.2. Waste Disposal:

  • Labeling: All waste containing 5-amino-N-phenyl-1H-pyrazole-4-carboxamide must be collected in a clearly labeled, sealed container.

  • Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not flush down the drain.[9][10] Contact your institution's environmental health and safety department for specific guidance.

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the responsible advancement of scientific discovery.

References

  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Pyrazole.
  • Campus Operations. Hazardous Chemical Used in Animals.
  • Echemi. 5-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE Safety Data Sheets.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide.
  • Enamine. Safety Data Sheet - 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid.
  • Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. (n.d.).
  • TCI Chemicals. (2025, October 27). Safety Data Sheet: 5-Amino-1-phenylpyrazole.
  • MP Biomedicals. PYRAZOLE UN2811-III (6.1).
  • 5-Amino-1-phenylpyrazole-4-carbonitrile - Safety Data Sheet. (2025, September 23).
  • Fisher Scientific. (2025, December 20). Safety Data Sheet: 5-Amino-1-methyl-1H-pyrazole-4-carboxamide.
  • Benchchem. Application Notes and Protocols: 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide.
  • Fluorochem. 5-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.